molecular formula C18H24N6O B2664596 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034550-11-1

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2664596
CAS No.: 2034550-11-1
M. Wt: 340.431
InChI Key: LWDXMNKMPIXDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide has a molecular formula of C13H19N3O and a molecular weight of 233.31 . It’s used for research purposes .


Synthesis Analysis

In a study, structurally diverse bioisosteres were generated via derivatizing the C-4 alkyl chain on the pyrazole ring of a compound with different electronegative groups .


Chemical Reactions Analysis

In the same study mentioned above, when a sulfonamide or sulfamide moiety was added, the resulting compounds exhibited potent CB1R activity .


Physical and Chemical Properties Analysis

The compound 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide has a molecular formula of C13H19N3O and a molecular weight of 233.31 .

Scientific Research Applications

Medicinal Chemistry Applications

Research on structurally related compounds highlights their significance in the development of novel pharmaceutical agents. For example, compounds exhibiting similar structural motifs have been explored for their potential as antineoplastic agents, specifically tyrosine kinase inhibitors, in the treatment of chronic myelogenous leukemia (CML) (Gong et al., 2010). Another study focused on the antimicrobial properties of s-triazine-based thiazolidinones against various bacterial and fungal species, showcasing the therapeutic versatility of compounds with similar structural frameworks (Patel et al., 2012).

Organic Synthesis and Chemical Analysis

Research into related compounds also encompasses their synthesis and chemical analysis, providing essential knowledge for the development of new chemical entities. For instance, novel synthesis routes have been explored for benzamides and their metal complexes, revealing potential applications in materials science and catalysis due to their unique structural and electronic properties (Khatiwora et al., 2013).

Biological Activity Studies

The exploration of the biological activities of compounds bearing resemblance to the query molecule has led to the identification of potential therapeutic agents. This includes the discovery of potent δ-opioid agonists with significant analgesic and antidepressive effects in rodent models, suggesting potential for the treatment of chronic pain and mood disorders (Nozaki et al., 2012).

Mechanism of Action

A compound identified in a study elicited its analgesic effect via the active metabolite . The mechanism of this metabolite-induced activation of the μ opioid receptor (MOR) was proposed by means of molecular dynamics (MD) simulation .

Safety and Hazards

The compound 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is intended for research use only and not for diagnostic or therapeutic use .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-23(2)17-20-15(13-19-16(25)14-9-5-3-6-10-14)21-18(22-17)24-11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDXMNKMPIXDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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